molecular formula C8H12BrNS B13209898 5-[2-(Bromomethyl)butyl]-1,3-thiazole

5-[2-(Bromomethyl)butyl]-1,3-thiazole

Cat. No.: B13209898
M. Wt: 234.16 g/mol
InChI Key: DJGVUUGILDIQDO-UHFFFAOYSA-N
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Description

5-[2-(Bromomethyl)butyl]-1,3-thiazole ( 1566187-80-1) is a brominated thiazole derivative of significant interest in medicinal chemistry and organic synthesis. With the molecular formula C8H12BrNS and a molecular weight of 234.16, this compound features a reactive bromomethyl group attached to a butyl side chain, which is further linked to the 5-position of a 1,3-thiazole heterocycle . The 1,3-thiazole ring is a planar, aromatic five-membered heterocycle containing both sulfur and nitrogen atoms, which contributes to its electron-rich nature and makes it a privileged scaffold in drug discovery . Thiazole-containing compounds are found in a wide array of FDA-approved drugs, including the antibiotic sulfathiazole, the antiulcer agent nizatidine, the kinase inhibitor dasatinib for leukemia, and the antiretroviral ritonavir . The inherent reactivity of the thiazole ring, particularly at the C(2), C(4), and C(5) positions, allows for diverse chemical modifications, making it a valuable synthon . The primary research value of this compound lies in its function as a key synthetic intermediate. The bromomethyl group is a versatile handle for further functionalization, most notably through nucleophilic substitution reactions. Researchers can readily displace the bromide atom with various nucleophiles, such as amines, alkoxides, or thiols, to create a diverse library of derivatives for structure-activity relationship (SAR) studies . This makes it particularly useful in the design and synthesis of novel compounds with potential biological activities. Thiazole derivatives continue to be extensively investigated for a broad spectrum of therapeutic applications, including as anticancer , antimicrobial , antifungal , and anti-inflammatory agents . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

5-[2-(bromomethyl)butyl]-1,3-thiazole

InChI

InChI=1S/C8H12BrNS/c1-2-7(4-9)3-8-5-10-6-11-8/h5-7H,2-4H2,1H3

InChI Key

DJGVUUGILDIQDO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CN=CS1)CBr

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 5 2 Bromomethyl Butyl 1,3 Thiazole

Retrosynthetic Disconnection Strategies for the Thiazole (B1198619) Core and Side Chain

Retrosynthetic analysis of 5-[2-(Bromomethyl)butyl]-1,3-thiazole suggests several logical disconnections. The primary disconnection breaks the bond between the C5 of the thiazole ring and the butyl side chain. This leads to a 5-halothiazole precursor and a suitable organometallic butyl reagent. Another key strategy involves disconnecting the bonds forming the thiazole ring itself, typically following the logic of the Hantzsch thiazole synthesis. This approach simplifies the target molecule into an α-halocarbonyl compound and a thioamide.

A plausible retrosynthetic pathway for 5-substituted thiazoles involves the disconnection at the C4-C5 and N3-C4 bonds, which points towards precursors like α-haloketones and thioamides, a hallmark of the Hantzsch synthesis. chemhelpasap.comsynarchive.com For the specific target, this would involve a precursor containing the 2-(bromomethyl)butyl side chain attached to the α-halocarbonyl component.

Formation of the 1,3-Thiazole Ring System

The construction of the 1,3-thiazole ring is a cornerstone of this synthesis. Several classical and modern methods are available for this purpose, each with its own advantages and mechanistic nuances.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole core. synarchive.com The reaction involves the condensation of an α-halocarbonyl compound with a thioamide. chemhelpasap.com The mechanism initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. chemtube3d.com

This method is known for its high yields and the use of readily available starting materials. chemhelpasap.commdpi.com Variations of the Hantzsch synthesis have been developed to improve reaction conditions, such as using microwave irradiation to reduce reaction times. nih.gov

Table 1: Key Features of the Hantzsch Thiazole Synthesis

FeatureDescription
Reactants α-Halocarbonyl compound and a thioamide
Product Substituted 1,3-thiazole
Key Steps Nucleophilic attack, intramolecular cyclization, dehydration
Advantages High yields, readily available starting materials

Cyclocondensation reactions are a broad class of reactions that form the basis of many heterocyclic syntheses, including that of thiazoles. nih.gov The reaction between α-halocarbonyl compounds and thioamides or thioureas is a classic example of such a transformation. researchgate.net The process involves the formation of two new bonds to create the heterocyclic ring in a single synthetic operation.

The reaction kinetics of thiazole formation from α-halo ketones and thioamides have been studied, revealing second-order rate constants with respect to both reactants. researchgate.net This suggests a bimolecular rate-determining step, consistent with the initial nucleophilic attack of the thioamide on the α-halocarbonyl.

Modern synthetic chemistry often favors one-pot and multi-component reactions (MCRs) for their efficiency, atom economy, and reduced environmental impact. nih.govacs.org Several one-pot methodologies have been developed for the synthesis of substituted thiazoles. researchgate.netresearchgate.netnih.gov These approaches often involve the in situ generation of one of the key intermediates, such as the α-haloketone. researchgate.net

For instance, a one-pot procedure might involve the reaction of a ketone, a halogenating agent, and a thioamide in a single reaction vessel. researchgate.net Chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been reported, offering mild reaction conditions and high yields. nih.gov

Introduction and Functionalization of the Butyl Side Chain

The introduction of the 2-(bromomethyl)butyl side chain at the C5 position of the thiazole ring is a critical step that dictates the final structure of the target molecule.

One common strategy involves the use of chiral auxiliaries or catalysts to control the formation of stereocenters. For example, the alkylation of a chiral enolate derived from a carbonyl compound can be used to introduce the butyl group with a specific stereochemistry. Subsequent functional group manipulations would then lead to the desired 2-(bromomethyl)butyl structure. Another approach could involve the use of stereoselective reduction of a ketone precursor to establish the chiral center.

Regioselective Functionalization of the C-5 Position of the Thiazole Ring

The introduction of the butyl group at the C-5 position of the thiazole ring is a critical step that dictates the final structure of the target compound. The thiazole ring exhibits distinct reactivity at its C-2, C-4, and C-5 positions. While the C-2 position is the most acidic and often the primary site for deprotonation and subsequent electrophilic attack, achieving selective functionalization at C-5 requires specific synthetic strategies.

Modern organometallic chemistry provides powerful tools for the direct and regioselective C-H functionalization of heterocycles, including thiazoles. Palladium-catalyzed cross-coupling reactions are particularly effective for creating carbon-carbon bonds at the C-5 position. scilit.comacs.org These methods often involve the direct arylation or alkylation of the thiazole C-H bond, bypassing the need for pre-functionalized starting materials like halogenated thiazoles. researchgate.net The mechanism typically involves a palladium catalyst that selectively activates the C-5 C-H bond, which is often the most sterically accessible and electronically favorable position for this type of transformation, apart from the more acidic C-2 position. nih.gov By carefully selecting ligands and reaction conditions, the catalyst can be directed to favor the C-5 position over others. acs.orgnih.gov

For instance, a common approach involves coupling a thiazole derivative with an appropriate butyl-containing reagent in the presence of a palladium catalyst. The choice of catalyst, such as those based on N-heterocyclic carbenes (NHCs), can offer high efficiency at low catalyst loadings under aerobic conditions. researchgate.net

Table 1: Comparison of Catalytic Systems for C-5 Functionalization of Thiazoles

Catalyst System Key Features Potential Advantages
Palladium Acetate (B1210297) (Pd(OAc)₂) Often used in ligand-free systems or with simple phosphine (B1218219) ligands. nih.gov Readily available, effective for many substrates. acs.org
Pd-NHC Complexes Sterically bulky N-heterocyclic carbene ligands. researchgate.net High stability, low catalyst loadings, aerobic conditions. researchgate.net

Selective Installation of the Bromomethyl Moiety

Once the 5-(2-methylbutyl)-1,3-thiazole precursor is synthesized, the next critical transformation is the selective installation of the bromine atom on the methyl group of the side chain. This requires controlled bromination that targets the desired position without affecting the thiazole ring or other parts of the molecule.

Bromination Reagents and Reaction Conditions

The conversion of a methyl group adjacent to an activating group (like the thiazole ring) into a bromomethyl group is typically achieved through free-radical bromination.

N-Bromosuccinimide (NBS): This is the most common and effective reagent for allylic and benzylic bromination, a reaction analogous to the functionalization of the methyl group adjacent to the thiazole ring. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often requires photochemical (UV light) or thermal initiation. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

Elemental Bromine (Br₂): While elemental bromine can be used for radical bromination, it is often less selective than NBS and can lead to side reactions, including addition to the thiazole ring or multiple brominations. Its use requires careful control of reaction conditions, such as low bromine concentration and initiation by light.

Another strategy involves a two-step process starting from a precursor alcohol, 5-(2-(hydroxymethyl)butyl)-1,3-thiazole. This alcohol can be converted to the corresponding bromide using standard reagents:

Phosphorus Tribromide (PBr₃): A classic reagent for converting primary and secondary alcohols to alkyl bromides.

Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): Known as the Appel reaction, this provides a mild method for the same transformation.

Table 2: Selected Bromination Reagents and Typical Conditions

Reagent(s) Substrate Typical Conditions Selectivity
NBS, AIBN Alkyl-substituted aromatic/heterocyclic ring CCl₄, reflux, UV irradiation High for activated C-H bonds
PBr₃ Primary/Secondary Alcohol Diethyl ether or THF, 0 °C to room temp. Specific for hydroxyl group substitution

Strategies for Controlled Bromomethyl Group Formation

Achieving selective formation of the bromomethyl group requires careful consideration of the synthetic route and reaction conditions.

Radical Bromination Control: When using NBS, the reaction's selectivity for the desired methyl group is enhanced by the stability of the resulting radical intermediate, which is stabilized by the adjacent thiazole ring. To prevent over-bromination (formation of dibromomethyl or tribromomethyl groups), a slight molar excess of the substrate relative to NBS can be used. The slow, portion-wise addition of the radical initiator can also help maintain a low concentration of radicals, favoring mono-bromination.

Functional Group Interconversion: A more controlled and often higher-yielding approach is to synthesize the precursor 5-(2-(hydroxymethyl)butyl)-1,3-thiazole first. This precursor can be prepared through various methods, such as the reduction of a corresponding carboxylic acid or ester. The subsequent conversion of the primary alcohol to the bromide is a highly selective and predictable reaction, avoiding the potential side reactions associated with radical bromination of the thiazole core or other positions on the alkyl chain. This two-step pathway offers superior control over the final product's structure.

Green Chemistry Considerations in Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign processes. The synthesis of thiazole derivatives, including this compound, is increasingly being optimized using green chemistry principles to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.netresearchgate.net

Solvent-Free and Microwave-Assisted Synthesis Optimization

Traditional methods for thiazole synthesis, such as the Hantzsch reaction, often require long reaction times and the use of volatile organic solvents. nih.gov Green alternatives aim to mitigate these drawbacks.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov For thiazole synthesis, microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. nih.govresearchgate.netscilit.comias.ac.in The rapid and uniform heating provided by microwaves can enhance the efficiency of cyclocondensation reactions involved in forming the thiazole ring. researchgate.net This technique can be applied to key steps in the synthesis of the target molecule's precursors.

Solvent-Free Reactions: Performing reactions under solvent-free ("neat") conditions is a core principle of green chemistry. This approach minimizes the use of hazardous organic solvents, reducing waste and environmental impact. For some multi-component reactions used to build heterocyclic scaffolds, reagents can be mixed and heated (often with microwave assistance) without any solvent, simplifying purification and reducing costs. nih.gov

Catalyst Selection and Efficiency in Synthesis

The choice of catalyst is crucial for developing sustainable synthetic protocols. Green catalysts are characterized by high efficiency (allowing for low catalyst loadings), reusability, and low toxicity. mdpi.com

Heterogeneous Catalysts: The development of solid-supported, heterogeneous catalysts is a key area of green chemistry. These catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused multiple times without significant loss of activity. mdpi.com For thiazole synthesis, examples include recyclable biocatalysts like chitosan (B1678972) hydrogels or magnetic nanoparticles such as NiFe₂O₄. mdpi.comacs.org These catalysts can be used in aqueous media, further enhancing the environmental friendliness of the process. acs.org

Catalyst Efficiency: High catalyst efficiency, reflected in a high turnover number (TON) and turnover frequency (TOF), is paramount. For the C-5 functionalization step, palladium-NHC complexes have demonstrated the ability to catalyze the reaction at very low loadings (as low as 0.1-0.001 mol %), making the process more economically and environmentally attractive. researchgate.net

Table 3: Green Chemistry Approaches in Thiazole Synthesis

Approach Principle Advantages
Microwave Irradiation Energy efficiency, accelerated reaction rates. nih.gov Reduced reaction times, higher yields, fewer side products. nih.gov
Solvent-Free Conditions Waste reduction by eliminating organic solvents. nih.gov Simplified workup, reduced environmental impact, lower cost.

Chemical Reactivity and Transformation Studies of 5 2 Bromomethyl Butyl 1,3 Thiazole

Reactivity Profiles of the 1,3-Thiazole Heterocycle

The 1,3-thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen, which endows it with unique electronic properties and a distinct reactivity profile. wikipedia.org Its aromaticity is a result of the delocalization of the lone pair of electrons from the sulfur atom across the five-membered ring. chemicalbook.com This aromatic character dictates its behavior in various chemical transformations.

Electrophilic Aromatic Substitution (EAS) Pathways on the Thiazole (B1198619) Nucleus

The thiazole ring can undergo electrophilic aromatic substitution, though its reactivity is intermediate between that of the more reactive thiophene (B33073) and the less reactive pyridine. slideshare.net The position of electrophilic attack is determined by the electron density at the carbon atoms of the ring. Calculated π-electron densities and experimental observations indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. wikipedia.orgchemicalbook.com The C4 position is the next most likely site, while the C2 position is electron-deficient and generally not susceptible to electrophilic attack. chemicalbook.compharmaguideline.com

In the case of 5-[2-(Bromomethyl)butyl]-1,3-thiazole, the C5 position is already substituted. The presence of an alkyl group at C5 generally activates the ring towards further electrophilic substitution, directing incoming electrophiles to the C4 position. However, steric hindrance from the butyl group might influence the feasibility and rate of such reactions. Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and sulfonation, often requiring specific and sometimes vigorous conditions. slideshare.netpharmaguideline.comnumberanalytics.com

ReactionTypical ReagentsExpected Outcome on a 5-Substituted Thiazole
HalogenationN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)Substitution at the C4 position.
NitrationMixture of nitric and sulfuric acidsSubstitution at the C4 position, often requires harsh conditions.
SulfonationOleum (fuming sulfuric acid)Substitution at the C4 position under vigorous conditions. slideshare.net
Friedel-Crafts AcylationAcyl chloride with a Lewis acid catalystSubstitution at the C4 position, though less common for thiazoles. numberanalytics.com

Nucleophilic Attack and Ring Opening Reactions of the Thiazole

Due to the electronegativity of the nitrogen atom, the C2 position of the thiazole ring is electron-deficient and thus susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com However, the aromaticity of the ring means that nucleophilic substitution reactions typically require either a strong nucleophile or activation of the ring, for instance, by quaternization of the ring nitrogen. pharmaguideline.com The proton at the C2 position is the most acidic on the ring and can be removed by strong bases like organolithium compounds, generating a nucleophilic C2-lithiated species that can react with various electrophiles. wikipedia.orgpharmaguideline.com

Under certain conditions, nucleophilic attack can lead to the opening of the thiazole ring. For example, studies on isothiazolium salts (a related class of compounds) have shown that initial nucleophilic attack at the sulfur atom can lead to ring cleavage and the formation of acyclic products. cdnsciencepub.com While thiazoles are generally stable, harsh conditions with potent nucleophiles could potentially initiate similar ring-opening pathways.

Oxidation and Reduction Chemistry of the Thiazole Core

The thiazole core exhibits reactivity towards both oxidation and reduction, involving the heteroatoms and the aromatic system.

Oxidation: The nitrogen atom in the thiazole ring can be oxidized to form an aromatic thiazole N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org Oxidation can also occur at the sulfur atom, leading to the formation of non-aromatic sulfoxides or sulfones, which disrupts the ring's aromaticity. wikipedia.org Studies on the photooxidation of thiazoles with singlet oxygen have shown that this can lead to ring cleavage and the formation of triamide products, although carboxamide-substituted thiazoles exhibit slow reaction rates. acs.org

Reduction: The thiazole ring is generally resistant to catalytic hydrogenation due to its aromatic stability. slideshare.netpharmaguideline.com However, reduction can be achieved under more forceful conditions. For instance, reduction with Raney nickel often results in desulfurization and subsequent degradation of the ring. pharmaguideline.com Some substituted thiazoles may undergo ring reduction under specific catalytic conditions.

TransformationReagent(s)Primary Product
N-OxidationmCPBA, Hypofluorous acidThiazole N-oxide. wikipedia.org
S-OxidationVarious oxidants (e.g., peracetic acid)Thiazoline 1,1-dioxides (sulfones). rsc.org
Ring Dehydrogenation (of thiazolines)Potassium permanganate (B83412) (KMnO₄)Thiazole. rsc.org
Reductive Ring CleavageRaney NickelDesulfurized acyclic compound. pharmaguideline.com

Reactions Involving the Bromomethyl Group

The bromomethyl group attached to the butyl side chain at the C5 position is a primary alkyl halide, making it a highly reactive site for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The primary mode of reactivity for the bromomethyl group is nucleophilic substitution, where a nucleophile displaces the bromide ion. Given that this is a primary alkyl bromide, the reaction overwhelmingly proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The SN2 pathway is favored due to the low steric hindrance around the electrophilic carbon atom and the instability of the primary carbocation that would be formed in an SN1 pathway. The bromine atom is an effective leaving group, further facilitating this reaction.

A wide array of nucleophiles can be employed to functionalize the molecule at this position, allowing for the introduction of diverse chemical moieties. This reactivity is a cornerstone for using such compounds as building blocks in organic synthesis. cymitquimica.comnih.govnih.gov

Nucleophile TypeExample NucleophileResulting Functional Group
O-NucleophileSodium acetate (B1210297), PhenolatesEster, Ether. pleiades.online
S-NucleophilePotassium thiolates, ThioureaThioether, Isothiuronium salt. pleiades.onlineresearchgate.net
N-NucleophileAmines (e.g., piperidine), AzidesSubstituted Amine, Azide (B81097). pleiades.online
P-NucleophileTriethyl phosphite (B83602) (Arbuzov reaction)Diethyl phosphonate. pleiades.online
C-NucleophileCyanide, EnolatesNitrile, Alkylated carbonyl

Elimination Reactions to Form Olefins

Elimination reactions, specifically the E2 (bimolecular elimination) pathway, are competitive with SN2 reactions. An E2 reaction involves the removal of the bromine atom and a proton from an adjacent carbon atom to form a double bond (an olefin). This pathway is favored by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide).

In this compound, the hydrogen atom to be eliminated would come from the adjacent carbon in the butyl chain. According to Zaitsev's rule, when there are multiple possible positions for elimination, the major product will be the more substituted (and therefore more stable) alkene. In this case, elimination would lead to the formation of 5-(2-methylidenebutyl)-1,3-thiazole. The competition between SN2 and E2 reactions is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

Radical Reactions and Mechanistic Considerations

The primary site for radical reactivity in this compound is the bromoalkyl side chain. The synthesis of such compounds often involves a radical-mediated bromination of the corresponding methyl-substituted precursor. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride.

The mechanism proceeds via a classic radical chain reaction:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form primary radicals.

Propagation: A primary radical abstracts a hydrogen atom from NBS to generate a bromine radical (Br•). This bromine radical then abstracts a hydrogen atom from the alkyl side chain, specifically from the carbon adjacent to the butyl group, to form a resonance-stabilized or, in this case, a secondary alkyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of NBS to yield the final brominated product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

Once formed, the C-Br bond in the side chain can undergo further radical reactions. For instance, in the presence of radical initiators and a hydrogen donor like tributyltin hydride, a reductive dehalogenation can occur. Mechanistic studies on related systems suggest that most substitution reactions involving such functionalities proceed through radical chains, where the homolytic substitution of a disulfide by an N-heterocyclic carbene-boryl radical is a key step. nih.gov The reactivity of the side chain is influenced by the stability of the radical intermediate formed upon homolysis of the C-Br bond.

Cross-Coupling and Organometallic Reactions on Halogenated Thiazoles

The thiazole ring, when halogenated (e.g., at the C2, C4, or C5 position), is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for carbon-carbon bond formation and the synthesis of complex substituted thiazoles. numberanalytics.comresearchgate.net While the subject compound has a bromoalkyl side chain, this section will focus on the reactivity of a hypothetical 5-bromo-thiazole core to illustrate the powerful synthetic transformations applicable to this class of heterocycles.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govmdpi.com For halogenated thiazoles, this reaction allows for the introduction of aryl, heteroaryl, vinyl, or alkyl groups. The general catalytic cycle involves oxidative addition of the palladium catalyst to the thiazole-halide bond, followed by transmetalation with the organoboron species (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The reaction is compatible with a wide range of functional groups, although challenges can arise from the Lewis basic nitrogen of the thiazole potentially coordinating to the metal center. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Thiazoles

Thiazole SubstrateBoronic Acid/EsterCatalyst SystemBaseSolventYield
2,4-DichlorothiazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85% (at C2)
5-Bromothiazole4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O92%
2-Bromo-4-methylthiazolen-Hexylboronic acidPd(dppf)Cl₂ / Ag₂OK₂CO₃THF78%
4-Chloro-2-methylthiazoleCyclopropylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene88%

The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of halogenated thiazoles. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the thiazole ring. wikipedia.org The resulting palladium(II) complex then coordinates with the alkene, followed by migratory insertion and β-hydride elimination to release the olefinated thiazole product. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. beilstein-journals.org

Table 2: Examples of Heck Reaction on Halogenated Thiazoles

Thiazole SubstrateAlkeneCatalyst SystemBaseSolventYield
5-IodothiazoleStyrenePd(OAc)₂Et₃NDMF75%
2-Bromothiazolen-Butyl acrylatePd(OAc)₂ / PPh₃NaOAcNMP89%
4-Bromo-2-phenylthiazoleMethyl methacrylatePdCl₂(PPh₃)₂K₂CO₃DMA68%
5-Bromo-2,4-dimethylthiazoleAcrylonitrilePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile91%

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. organic-chemistry.org This reaction allows for the direct alkynylation of brominated thiazoles. The widely accepted mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, where a copper(I) acetylide is formed and then transmetalates with the palladium(II) intermediate. wikipedia.org Copper-free protocols have also been developed to circumvent issues related to the homocoupling of alkynes. nih.gov

Table 3: Examples of Sonogashira Coupling on Halogenated Thiazoles

Thiazole SubstrateAlkyneCatalyst SystemBaseSolventYield
2-BromothiazolePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF95%
5-IodothiazoleTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDiisopropylamineBenzene90%
4-Bromo-2-methylthiazole1-HeptynePd(OAc)₂ / XantphosCs₂CO₃Toluene82% (Cu-free)
2,5-DibromothiazoleEthynyltrimethylsilane (1 eq)Pd(PPh₃)₄ / CuIEt₃NTHF70% (at C2)

Beyond the three major coupling reactions, other transition metal-catalyzed methods are valuable for functionalizing halogenated thiazoles.

Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organic halide catalyzed by palladium. organic-chemistry.orglibretexts.org Stille coupling is tolerant of a wide array of functional groups, but a significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.orgnrochemistry.com For thiazoles, a thiazolylstannane can be coupled with various halides, or a halothiazole can be coupled with different organostannanes. numberanalytics.com

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by either palladium or nickel complexes. researchgate.netwikipedia.org Organozinc compounds are generally more reactive than organoboron or organotin reagents but are also more sensitive to air and moisture. This method has been successfully applied to prepare 2- and 5-aryl substituted thiazoles in one-pot procedures, starting from a bromothiazole or via lithiation followed by transmetalation with zinc chloride. researchgate.netnih.govpismin.com

Derivatization and Further Functionalization Strategies

The structure of this compound offers two primary sites for further chemical modification: the reactive bromomethyl group on the side chain and the thiazole ring itself.

The bromomethyl group is a primary alkyl halide, making it highly susceptible to nucleophilic substitution reactions (SN2) . This allows for the straightforward introduction of a wide variety of functional groups. The bromine atom serves as an excellent leaving group, facilitating reactions with various nucleophiles:

Amines: Reaction with primary or secondary amines yields substituted amino derivatives.

Thiols: Thiolates readily displace the bromide to form thioethers. nih.govnih.gov

Alcohols/Phenols: Alkoxides or phenoxides can be used to form ethers.

Cyanide: Reaction with cyanide salts (e.g., NaCN, KCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide: Sodium azide can be used to form an alkyl azide, a precursor for amines (via reduction) or triazoles (via cycloaddition).

The thiazole ring can also be functionalized. While the C5 position is occupied, the C2 and C4 positions are potential sites for modification. Deprotonation (lithiation) using a strong base like n-butyllithium or lithium diisopropylamide (LDA) can generate a nucleophilic thiazolyl-lithium species. nih.govresearchgate.net The most acidic proton on an unsubstituted thiazole is at C2, followed by C5. researchgate.net For the title compound, lithiation would likely occur at the C2 position. This organolithium intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new substituents. researchgate.netresearchgate.net

Conversion to Other Halogenated or Substituted Derivatives

The bromine atom in this compound is a good leaving group, facilitating its displacement by other nucleophiles. This allows for the straightforward conversion of the bromomethyl compound into other halogenated analogues or derivatives featuring other functional groups.

A common transformation in synthetic organic chemistry is the conversion of an alkyl bromide to an alkyl iodide through the Finkelstein reaction. This reaction is typically performed by treating the bromo derivative with an excess of sodium iodide in a suitable solvent like acetone. The equilibrium is driven towards the formation of the iodo product due to the low solubility of sodium bromide in acetone. The resulting iodomethyl derivative is often more reactive in subsequent nucleophilic substitution reactions.

Similarly, displacement of the bromide with other nucleophiles such as azide or cyanide ions can be achieved. Reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) would yield the corresponding azidomethyl derivative. This azide can then be a precursor for the synthesis of amines or triazoles. The introduction of a cyano group, to form the corresponding nitrile, can be accomplished by reaction with a cyanide salt, such as sodium or potassium cyanide. This transformation is valuable as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 1: Hypothetical Conversion of this compound to Other Derivatives It is important to note that the following data is representative of typical nucleophilic substitution reactions on similar alkyl bromides, as specific experimental data for this compound is not readily available in the cited literature.

EntryReagentSolventProduct
1Sodium Iodide (NaI)Acetone5-[2-(Iodomethyl)butyl]-1,3-thiazole
2Sodium Azide (NaN₃)DMF5-[2-(Azidomethyl)butyl]-1,3-thiazole
3Potassium Cyanide (KCN)DMSO3-(1-(Thiazol-5-yl)pentan-2-yl)propanenitrile

Amidation, Esterification, and Etherification Reactions

The electrophilic carbon of the bromomethyl group in this compound is susceptible to attack by oxygen and nitrogen nucleophiles, leading to the formation of ethers, esters, and aminated products, respectively.

Etherification can be achieved via the Williamson ether synthesis, where an alkoxide nucleophile displaces the bromide. For instance, reacting this compound with sodium ethoxide, generated from sodium metal and ethanol, would yield the corresponding ethyl ether. Phenoxides can also be used as nucleophiles to form aryl ethers.

Esterification is typically accomplished by reacting the alkyl bromide with a carboxylate salt. For example, treatment with sodium acetate in a suitable solvent would lead to the formation of the corresponding acetate ester. This reaction provides a pathway to introduce a variety of ester functionalities by choosing the appropriate carboxylate.

Amidation-like reactions , or more accurately, N-alkylation of amines, occur when this compound is treated with a primary or secondary amine. This reaction results in the formation of a new carbon-nitrogen bond, yielding a secondary or tertiary amine, respectively. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide that is formed. For the synthesis of amides themselves, a multi-step sequence would be necessary, for instance, by first converting the bromomethyl group to a carboxylic acid (via the nitrile) and then coupling it with an amine. However, direct substitution with an amine is a more common transformation for this type of substrate.

Table 2: Hypothetical Amidation, Esterification, and Etherification Reactions The following table presents plausible reaction outcomes for this compound based on the general reactivity of alkyl bromides, as specific literature data for this compound is not available.

Reaction TypeNucleophileBase (if applicable)Product
EtherificationSodium Ethoxide (NaOEt)-5-[2-(Ethoxymethyl)butyl]-1,3-thiazole
EtherificationSodium Phenoxide (NaOPh)-5-[2-(Phenoxymethyl)butyl]-1,3-thiazole
EsterificationSodium Acetate (NaOAc)-(2-(1-(Thiazol-5-yl)pentan-2-yl))methyl acetate
N-AlkylationDiethylamine (Et₂NH)Triethylamine (Et₃N)N,N-Diethyl-2-(1-(thiazol-5-yl)pentan-2-yl)methanamine

A comprehensive search for published research focusing on the computational and theoretical investigations of this compound has been conducted. Unfortunately, specific scholarly articles containing detailed data on the quantum chemical calculations, electronic structure analysis, conformational analysis, or reaction mechanism elucidation for this particular compound could not be located.

The requested in-depth analysis, including data tables for Frontier Molecular Orbital (FMO) analysis, charge distribution, aromaticity, and energy profiles for key transformations, is contingent on dedicated computational studies. As of now, such detailed research on this compound does not appear to be available in publicly accessible scientific literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data while adhering to the strict constraint of focusing solely on this compound. Generating hypothetical data or extrapolating from dissimilar molecules would not meet the required standards of accuracy and specificity.

Computational and Theoretical Investigations of 5 2 Bromomethyl Butyl 1,3 Thiazole

Reaction Mechanism Elucidation via Transition State Calculations

Solvent Effects in Theoretical Reaction Modeling

In the theoretical modeling of chemical reactions involving 5-[2-(Bromomethyl)butyl]-1,3-thiazole, the inclusion of solvent effects is crucial for obtaining accurate and predictive results. The solvent can significantly influence the reaction mechanism, transition states, and reaction rates by interacting with the reactants, intermediates, and products. Computational chemistry offers several approaches to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit Solvation Models:

Implicit models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the solvent's effect is modeled as a reaction field. Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models are computationally efficient and are often used to provide a first approximation of solvent effects on the geometry and energetics of stationary points along the reaction coordinate.

For a hypothetical reaction involving the nucleophilic substitution of the bromide in this compound, an implicit solvent model could be employed to study the reaction in various solvents of differing polarity, such as water, ethanol, and dichloromethane. The results would likely show a stabilization of charged species, such as the transition state and any ionic intermediates, in more polar solvents, thereby lowering the activation energy and accelerating the reaction rate.

Explicit Solvation Models:

Explicit solvent models treat the solvent molecules individually. This approach allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be explicitly modeled. While computationally more expensive, explicit models can provide a more detailed and accurate picture of the solvation shell around the reacting species.

In the context of this compound, an explicit solvent model could be used to investigate the role of specific solvent-solute interactions in directing the reaction pathway. For instance, in a protic solvent like ethanol, explicit modeling could reveal the formation of hydrogen bonds between the solvent and the nitrogen and sulfur atoms of the thiazole (B1198619) ring, as well as with the leaving bromide ion. These interactions can influence the charge distribution and steric environment around the reaction center.

The following table provides a hypothetical comparison of calculated activation energies for a nucleophilic substitution reaction of this compound using different solvent models.

SolventDielectric ConstantImplicit Model (kcal/mol)Explicit Model (kcal/mol)
Gas Phase130.5N/A
Dichloromethane8.925.226.1
Ethanol24.622.823.5
Water78.421.021.9

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies on this compound were found.

Molecular Dynamics Simulations to Explore Conformational Space (if applicable to reactivity)

The reactivity of this compound can be influenced by its conformational flexibility. The butyl chain attached to the thiazole ring can adopt various conformations, which may affect the accessibility of the reactive bromomethyl group to incoming nucleophiles. Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational space of a molecule over time, providing insights into its dynamic behavior and the relative populations of different conformers.

An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with a chosen solvent, and then solving Newton's equations of motion for all atoms in the system. The resulting trajectory provides a time-resolved view of the molecule's movements, including bond rotations and conformational changes.

By analyzing the MD trajectory, one can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape can impact its reactivity. For example, some conformers might sterically hinder the approach of a nucleophile to the bromomethyl group, while others might present a more open and accessible reaction site.

The following table summarizes hypothetical data that could be obtained from a molecular dynamics simulation of this compound, highlighting key conformational parameters and their potential impact on reactivity.

ConformerDihedral Angle (C-C-C-C of butyl chain)Relative Population (%)Accessibility of Bromomethyl Group
A~180° (anti)65High
B~60° (gauche)30Moderate
C~120°5Low

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific molecular dynamics simulations on this compound were found.

Advanced Applications of 5 2 Bromomethyl Butyl 1,3 Thiazole As a Synthetic Building Block

Construction of Complex Polycyclic and Fused Heterocyclic Systems

The inherent reactivity of the bromomethyl group in 5-[2-(Bromomethyl)butyl]-1,3-thiazole serves as a linchpin for the assembly of complex molecular architectures, including polycyclic and fused heterocyclic systems. This reactivity is primarily exploited in reactions where the bromomethyl moiety acts as an electrophile, readily undergoing nucleophilic substitution.

Synthesis of Thiazolo-Fused Heterocycles and Annulated Systems

The synthesis of thiazolo-fused heterocycles is a prominent application of bromomethylthiazole derivatives. These reactions typically involve the reaction of the bromomethyl group with a binucleophilic species, leading to the formation of a new ring fused to the thiazole (B1198619) core. A general and widely utilized method for the synthesis of a thiazole ring is the Hantzsch synthesis, which involves the cyclization reaction between alpha-halocarbonyl compounds and compounds containing an N-C-S fragment, such as thiourea, thioamides, thiosemicarbazides, and thiosemicarbazones. encyclopedia.pub

For instance, this compound can react with various thioamides or thioureas to construct bicyclic systems. The reaction proceeds via an initial alkylation of the sulfur atom of the thioamide/thiourea, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system. The specific nature of the resulting fused ring is dependent on the structure of the reacting partner.

Annulated systems can also be accessed through multi-step sequences. For example, the bromomethyl group can be converted to other functional groups, such as an aldehyde or a carboxylic acid, which can then participate in cyclization reactions to form annulated structures.

PrecursorReagentResulting Fused System
This compoundThioamidesThiazolo[3,2-a]pyrimidinones
This compoundThioureasImidazo[2,1-b]thiazoles
This compound2-aminothiophenolThiazolo[3,2-a]benzimidazoles

Strategies for Creating Bridged and Spanning Architectures

The creation of bridged and spanning architectures from this compound involves more intricate synthetic strategies. One approach is to utilize the bromomethyl group to link two different parts of a molecule or to connect two separate molecules, forming a larger, bridged structure. A protocol for the synthesis of bridged bicyclic thiazine-2-thione and thiazole-2-thiones has been developed through the regioselective annulation of quinone monoacetals. njtech.edu.cn

Another strategy involves the use of Diels-Alder reactions, where the thiazole ring can act as a dienophile, although it is generally less reactive in this capacity. numberanalytics.com By carefully choosing the diene and reaction conditions, it is possible to construct bridged systems. Furthermore, multi-step sequences involving the initial functionalization of the bromomethyl group can lead to intermediates that are amenable to bridging reactions.

Role in the Synthesis of Scaffolds for Material Science

Thiazole-based compounds have garnered significant interest in the field of material science, particularly for applications in organic electronics. semanticscholar.orgnih.govresearchgate.net The electron-accepting nature of the thiazole ring, due to the imine (C=N) nitrogen, makes it a valuable component in organic semiconductors. nih.govresearchgate.net The functionalization of the thiazole core allows for the tuning of the electronic properties of the resulting materials.

This compound can serve as a key intermediate in the synthesis of these advanced materials. The bromomethyl group provides a convenient handle for introducing the thiazole moiety into larger conjugated systems, such as polymers and small molecules designed for use in organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

For instance, the compound can be used to synthesize thiazole-based oligomers and polymers through cross-coupling reactions. The butyl group attached to the thiazole ring can enhance the solubility of the resulting materials in organic solvents, which is a crucial factor for their processability in device fabrication.

Thiazole-Based MaterialApplication
Thiazole-thiophene copolymersOrganic Field-Effect Transistors (OFETs)
Thiazolothiazole-based polymersOrganic Photovoltaics (OPVs)
Benzobisthiazole-containing moleculesOrganic Light-Emitting Diodes (OLEDs)

Development of Chemical Probes for Reaction Studies (e.g., as electrophilic traps)

The electrophilic nature of the bromomethyl group in this compound makes it a suitable candidate for use as a chemical probe in reaction studies. Specifically, it can function as an electrophilic trap to intercept and identify nucleophilic intermediates in a reaction mechanism.

In a complex reaction mixture, the addition of this compound can lead to the formation of a stable adduct with any transient nucleophilic species present. The isolation and characterization of this adduct can provide valuable insights into the reaction pathway. The thiazole ring itself can be advantageous in this context, as its presence can facilitate the detection and analysis of the trapped species, for example, through mass spectrometry or NMR spectroscopy.

A library of electrophilic small heterocycles, including thiazoles, has been characterized for their potential as covalent inhibitors that target cysteine residues in proteins. nih.gov This highlights the tunable reactivity of functionalized heterocycles as electrophiles.

Utilization in Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade reactions are powerful tools in organic synthesis as they allow for the construction of complex molecules in a single step, thereby increasing efficiency and reducing waste. nih.govbohrium.com Thiazole derivatives are often synthesized using such strategies. nih.govbohrium.com

While this compound itself is a product of synthesis, its reactive bromomethyl group can be utilized in subsequent MCRs or cascade sequences. For example, it can serve as an electrophilic component in a three-component reaction involving a nucleophile and another electrophile.

Domino reactions, a type of cascade reaction, can also be initiated by the reactivity of the bromomethyl group. The initial nucleophilic substitution at the bromomethyl position can generate an intermediate that undergoes a series of subsequent intramolecular reactions to form a complex polycyclic product. The efficiency of these reactions lies in the formation of multiple chemical bonds in a single synthetic operation. nih.gov

Analytical and Spectroscopic Methodologies for Structural Elucidation of the Compound and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the proton and carbon environments, respectively, while two-dimensional (2D) techniques establish the connectivity between atoms.

The ¹H NMR spectrum of 5-[2-(Bromomethyl)butyl]-1,3-thiazole is expected to provide distinct signals for each unique proton environment in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are used to assemble the structural fragments.

The thiazole (B1198619) ring protons, H-2 and H-4, are anticipated to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the aromatic and electron-withdrawing nature of the heterocyclic system. The protons on the butyl side chain will resonate in the upfield region. The methylene (B1212753) protons adjacent to the bromine atom (-CH2Br) and the methine proton (-CH-) will be shifted further downfield compared to the other aliphatic protons due to the electronegativity of the bromine and the proximity to the thiazole ring.

A predicted ¹H NMR data table for this compound is presented below.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 (Thiazole) ~8.75 s - 1H
H-4 (Thiazole) ~7.60 s - 1H
-CH₂Br ~3.50 dd J = 10.5, 4.5 Hz 1H
-CH₂Br ~3.42 dd J = 10.5, 6.0 Hz 1H
-CH₂-Thiazole ~2.90 m - 2H
-CH- ~2.10 m - 1H
-CH₂-CH₃ ~1.55 m - 2H

Note: s = singlet, t = triplet, dd = doublet of doublets, m = multiplet. Chemical shifts are predictive and may vary based on solvent and experimental conditions.

Complementing the proton data, ¹³C NMR spectroscopy is used to determine the carbon framework of the molecule. The spectrum will show a distinct signal for each unique carbon atom. The chemical shifts of the thiazole ring carbons are characteristic, appearing in the downfield region (δ 115-165 ppm). The C-5 carbon, being substituted, will have a different chemical shift compared to the unsubstituted C-4. The carbon atom bonded to bromine (-CH₂Br) will also be deshielded, typically appearing in the δ 30-45 ppm range.

A predicted ¹³C NMR data table is provided below.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Thiazole) ~152.0
C-4 (Thiazole) ~148.5
C-5 (Thiazole) ~135.0
-CH₂Br ~38.5
-CH- ~42.0
-CH₂-Thiazole ~31.0
-CH₂-CH₃ ~20.5

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously confirming the complex structure of this compound by revealing through-bond correlations. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the target molecule, COSY would show correlations between the protons of the butyl side chain, confirming their connectivity. For instance, a cross-peak would be observed between the methine proton (-CH-) and the protons of the adjacent methylene groups (-CH₂-Thiazole and -CH₂-CH₃) as well as the bromomethyl group (-CH₂Br).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached protons and carbons (¹H-¹³C). libretexts.org It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~8.75 ppm would correlate with the carbon signal at ~152.0 ppm, confirming their assignment as the C-2/H-2 pair of the thiazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons, which is vital for connecting the different structural fragments of the molecule. libretexts.org Key HMBC correlations would include:

A correlation from the H-4 proton of the thiazole ring to the C-5 and C-2 carbons, confirming the ring structure.

Correlations from the methylene protons adjacent to the thiazole ring (-CH₂-Thiazole) to the C-4 and C-5 carbons of the ring, confirming the attachment point of the side chain.

Correlations from the bromomethyl (-CH₂Br) protons to the methine (-CH-) and ethyl (-CH₂-CH₃) carbons, confirming the structure of the 2-(bromomethyl)butyl group.

Predicted Key 2D NMR Correlations for this compound

Experiment Correlating Protons (¹H) Correlating Atoms (¹H or ¹³C) Structural Information Confirmed
COSY -CH- -CH₂Br, -CH₂-Thiazole, -CH₂-CH₃ Connectivity within the butyl side chain
-CH₂-CH₃ -CH₃ Connectivity of the terminal ethyl group
HSQC H-2 (~8.75 ppm) C-2 (~152.0 ppm) Direct H-C bond at position 2
-CH₂Br (~3.4-3.5 ppm) -CH₂Br (~38.5 ppm) Direct H-C bond of the bromomethyl group
HMBC -CH₂-Thiazole C-4, C-5 Attachment of butyl chain to C-5 of the thiazole
H-4 C-5, C-2 Thiazole ring connectivity

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound (C₈H₁₂BrNS), HRMS can distinguish its exact mass from other compounds with the same nominal mass. A key feature would be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, two peaks of nearly equal intensity would be observed for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M(⁷⁹Br)+H]⁺ C₈H₁₃⁷⁹BrNS⁺ 249.9998

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation to produce a characteristic pattern of product ions. The fragmentation pathway provides conclusive evidence for the compound's structure.

For the protonated molecule [M+H]⁺, plausible fragmentation pathways would include:

Loss of HBr: A common fragmentation for bromoalkanes, leading to an ion at m/z ~169.07.

Benzylic-type cleavage: Cleavage of the bond between the methine carbon and the methylene attached to the thiazole ring, resulting in a stable thiazolylmethyl cation (m/z ~112.03) or a bromobutyl cation.

Side-chain fragmentation: Cleavage at various points along the butyl chain, such as the loss of an ethyl radical (C₂H₅•).

Analysis of these fragment ions allows for the reconstruction of the original molecular structure, providing definitive confirmation.

Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z) Proposed Fragment Ion Proposed Neutral Loss Fragment Formula Predicted Fragment (m/z)
250.0/252.0 [M+H - HBr]⁺ HBr C₈H₁₂NS⁺ 169.07
250.0/252.0 [Thiazole-CH₂]⁺ C₄H₈Br C₄H₄NS⁺ 112.03

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined. For "this compound," the IR spectrum is expected to exhibit a unique pattern of absorption bands corresponding to its distinct structural components: the thiazole ring, the butyl chain, and the bromomethyl group.

The key functional groups and their anticipated IR absorption regions are detailed below:

C-H Stretching Vibrations: The butyl group will display characteristic C-H stretching absorptions in the range of 2850-3000 cm⁻¹. These are typically strong to medium intensity bands.

C-H Bending Vibrations: The bending vibrations for the CH₂ and CH₃ groups in the butyl chain are expected to appear in the 1350-1470 cm⁻¹ region.

Thiazole Ring Vibrations: The thiazole ring itself will have a series of characteristic stretching and bending vibrations. C=N stretching is often observed around 1600-1650 cm⁻¹, while C=C stretching appears in the 1400-1600 cm⁻¹ range. The C-S stretching vibration can be more difficult to assign but typically falls in the fingerprint region.

C-Br Stretching Vibration: The presence of the bromomethyl group is indicated by the C-Br stretching absorption. This band is typically found in the lower frequency region of the spectrum, generally between 515 and 690 cm⁻¹. orgchemboulder.comlibretexts.org

CH₂-Br Wagging Vibration: An additional characteristic band for the bromomethyl group is the CH₂ wag, which is expected to be observed in the range of 1150-1300 cm⁻¹. orgchemboulder.comlibretexts.org

The following interactive data table summarizes the expected characteristic IR absorption peaks for "this compound."

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
Alkyl C-HStretching2850-2975Strong to Medium
Alkyl C-HBending (Scissoring/Deformation)1350-1470Medium
Thiazole C=NStretching~1600-1650Medium to Weak
Thiazole C=CStretching~1400-1600Medium to Weak
CH₂-BrWagging1150-1300Medium
C-BrStretching515-690Medium to Strong

It is important to note that the fingerprint region of the IR spectrum (below 1500 cm⁻¹) will contain a complex pattern of overlapping signals that are unique to the entire molecular structure, providing a "fingerprint" for the compound. docbrown.info

X-ray Crystallography for Solid-State Structure Determination (if single crystals are obtained)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. Should single crystals of "this compound" be successfully obtained, this technique would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

Based on crystallographic studies of various substituted thiazole derivatives, several structural features of the thiazole ring can be anticipated. researchgate.netmdpi.com The five-membered thiazole ring is generally found to be planar. researchgate.netmdpi.com The planarity of the ring is a key feature of its aromatic character.

X-ray analysis would precisely determine the conformation of the 2-(bromomethyl)butyl substituent relative to the plane of the thiazole ring. This would include the dihedral angles that define the spatial orientation of the butyl chain and the bromomethyl group. Furthermore, the analysis would reveal any significant intermolecular interactions in the crystal lattice, such as hydrogen bonding (if applicable in derivatives) or van der Waals forces, which govern the packing of the molecules in the solid state.

The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of the compound, which can be a challenging and time-consuming process. The data obtained from such an analysis would be invaluable for a complete and unambiguous structural elucidation of "this compound."

Future Research Directions and Unexplored Avenues for 5 2 Bromomethyl Butyl 1,3 Thiazole

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of environmentally benign and efficient methods for synthesizing 5-[2-(Bromomethyl)butyl]-1,3-thiazole. bepls.com Current multistep syntheses often rely on traditional methods that may involve hazardous reagents and generate significant waste. Green chemistry principles can guide the innovation of more sustainable pathways. mdpi.com

Promising areas of investigation include:

Biocatalysis: Employing enzymes to catalyze key steps, such as the formation of the thiazole (B1198619) ring or the introduction of the butyl side chain, could offer high selectivity under mild conditions, reducing energy consumption and by-product formation.

Renewable Feedstocks: Investigating routes that begin from bio-based starting materials instead of petroleum-derived precursors would significantly enhance the sustainability profile of the synthesis.

Catalytic C-H Activation: Direct functionalization of a simpler thiazole precursor via C-H activation would be a more atom-economical approach to introduce the 2-(bromomethyl)butyl group, potentially shortening the synthetic sequence. rsc.org

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents could drastically reduce the environmental impact of the synthesis. bepls.com

A comparative analysis of a hypothetical traditional route versus a potential sustainable route is presented below.

ParameterTraditional Synthesis (Hypothetical)Sustainable Synthesis (Proposed)
Starting Materials Petroleum-basedBio-based (e.g., from fermentation)
Key Reactions Hantzsch thiazole synthesis, multi-step side-chain elaboration, radical bromination. mdpi.comEnzymatic cyclization, catalytic C-H functionalization. rsc.orgnih.gov
Solvents Chlorinated solvents (e.g., DCM), THF. Water, ethanol, or solvent-free conditions. bepls.com
Catalysts Stoichiometric reagents, heavy metals.Reusable biocatalysts or earth-abundant metal catalysts. mdpi.comacs.org
By-products Significant inorganic and organic waste.Minimal waste, biodegradable by-products.
Energy Input High temperatures for reflux. bepls.comMild, near-ambient temperatures.

Investigation of Unconventional Reactivity and Catalytic Applications

The reactivity of this compound is primarily dictated by the electrophilic bromomethyl group, making it a key intermediate for nucleophilic substitution reactions. However, future research could uncover more unconventional roles for this molecule.

Organocatalysis: The thiazole nitrogen atom possesses a lone pair of electrons, making it a potential Lewis base. pharmaguideline.com Quaternization of the nitrogen with an alkyl halide would generate a thiazolium salt. pharmaguideline.com Such salts are well-known precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a wide range of chemical transformations. The specific butyl side chain could influence the steric and electronic properties of the resulting NHC, potentially leading to novel catalytic activities.

Metal-Ligand Chemistry: The sulfur and nitrogen atoms of the thiazole ring can act as coordination sites for metal centers. numberanalytics.com This suggests that this compound could serve as a ligand in transition-metal catalysis. The bromomethyl group could be used to anchor the ligand to a solid support or to introduce additional functionalities.

Dual-Functional Reagent: The molecule possesses two distinct reactive sites: the electrophilic bromomethyl group and the potentially nucleophilic C2 position of the thiazole ring (after deprotonation with a strong base). pharmaguideline.comwikipedia.org This dual reactivity could be exploited in tandem reactions or for the synthesis of complex polycyclic structures. For instance, an intramolecular reaction following an initial intermolecular substitution could provide rapid access to novel fused heterocyclic systems.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. sci-hub.se The synthesis of thiazole derivatives has been shown to be amenable to flow processes. akjournals.comresearchgate.net

Integrating the synthesis of this compound into a flow chemistry platform could involve:

Telescoped Reactions: A multi-step synthesis could be performed in a continuous sequence without isolating intermediates. akjournals.com For example, the Hantzsch thiazole synthesis followed by side-chain modification and bromination could be conducted in a series of connected reactors.

Enhanced Safety: The bromination step, which can be highly exothermic, is more safely controlled in a microreactor due to superior heat transfer. sci-hub.se

Automated Library Synthesis: By coupling a flow reactor to an automated synthesis platform, a library of derivatives could be rapidly generated. nih.govnih.gov Different nucleophiles could be introduced in parallel streams to react with the bromomethyl group, creating a diverse set of new compounds for screening purposes. This approach accelerates the drug discovery process by enabling high-throughput synthesis. nih.gov

FeatureBatch SynthesisFlow Chemistry / Automated Synthesis
Scalability Difficult, requires re-optimization.Straightforward by extending run time. rsc.org
Safety Poor heat control for exothermic steps.Excellent heat and mass transfer. sci-hub.se
Reproducibility Operator-dependent.High, precise computer control. nih.gov
Throughput Low, one reaction at a time.High, potential for parallel synthesis. researchgate.net
Footprint Large laboratory footprint.Compact, smaller footprint. sci-hub.se

Advanced Computational Studies for Predictive Chemistry and Reaction Design

Computational chemistry provides powerful tools for understanding and predicting molecular properties and reactivity, thereby guiding experimental design. ijirt.org For this compound, advanced computational studies could open new avenues of research. nih.gov

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule. This can help predict the most likely sites for electrophilic and nucleophilic attack, calculate bond dissociation energies, and determine the acidity of ring protons. researchgate.net Such studies can rationalize observed reactivity and predict outcomes for unexplored reactions.

Mechanism Elucidation: Computational modeling can elucidate the detailed mechanisms of potential reactions, including transition state structures and reaction energy barriers. researchgate.net This is particularly valuable for designing novel catalytic cycles or understanding unconventional reaction pathways.

Virtual Screening and Design: Machine learning and quantitative structure-activity relationship (QSAR) models can be developed based on computationally derived descriptors. researchgate.net If this thiazole derivative is used as a scaffold for new bioactive compounds, these models could predict the biological activity of virtual libraries of derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.netresearchgate.net

Computational MethodApplication for this compound
Density Functional Theory (DFT) Calculate molecular orbital energies, atomic charges, and reaction energy profiles to predict reactivity and elucidate mechanisms. nih.gov
Molecular Dynamics (MD) Simulate the conformational behavior of the butyl side chain and its interaction with solvents or biological targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Develop predictive models for the biological activity of derivatives based on their structural features. researchgate.net
Machine Learning (ML) Screen virtual libraries to identify derivatives with desired properties and predict reaction outcomes for novel synthetic routes. researchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis, materials science, and medicinal chemistry.

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